![molecular formula C11H11F4N B12282105 2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12282105.png)
2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-fluoro-5-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The non-chiral version of the compound.
2-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine: A similar compound with a chlorine substituent instead of fluorine.
2-(2-fluoro-5-(trifluoromethyl)phenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. The presence of the fluorinated phenyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C11H11F4N |
|---|---|
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2 |
Clé InChI |
YHLUXUCPXSFYJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



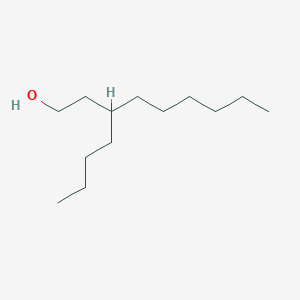
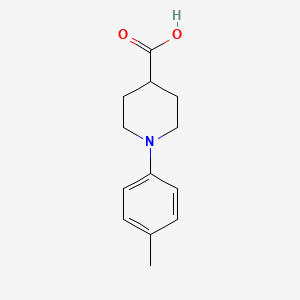
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B12282029.png)
![Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)](/img/structure/B12282039.png)
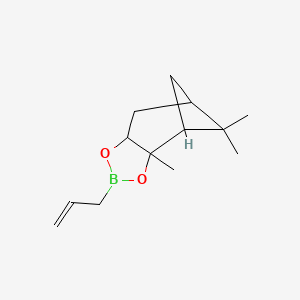
![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B12282047.png)
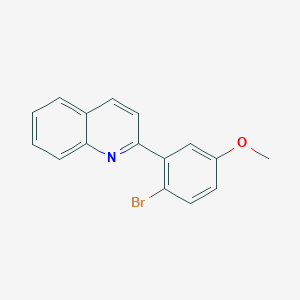
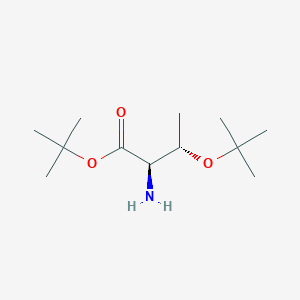
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12282070.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)

![7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B12282083.png)
